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Introduction
The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis is a family of three crucial

mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the

mycobacterial cell wall.[1] These enzymes catalyze the transfer of mycolic acids to

arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), or "cord

factor," a key virulence determinant.[1] Due to their vital role in cell wall integrity and

pathogenesis, the Ag85 proteins, particularly Ag85C, have emerged as promising targets for

the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-

depth overview of the crystal structure of Ag85C in complex with various inhibitors, detailing the

structural basis of inhibition and the experimental methodologies employed in these studies.

Crystal Structure and Active Site of Ag85C
The crystal structure of recombinant Ag85C from M. tuberculosis reveals a classic α/β-

hydrolase fold.[1] The catalytic machinery resides in a well-defined active site featuring a

catalytic triad of Ser124, Glu228, and His260.[1] The enzyme operates via a ping-pong

mechanism, forming a covalent acyl-enzyme intermediate at the active site serine (Ser124).[2]

A hydrophobic pocket and a tunnel extending into the protein core are believed to

accommodate the trehalose monomycolate substrate.[1]
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Ag85C Inhibitors: Structural Insights into
Mechanisms of Action
Structural studies of Ag85C complexed with various inhibitors have provided critical insights for

structure-based drug design. These inhibitors employ diverse mechanisms, including covalent

modification of the catalytic serine, allosteric inhibition through binding to a nearby cysteine

residue, and competitive inhibition.

Covalent Inhibitors Targeting the Active Site Serine
(Ser124)
A prominent class of inhibitors directly targets the nucleophilic Ser124 in the catalytic triad,

forming a stable covalent bond that incapacitates the enzyme.

Diethyl Phosphate (DEP): The crystal structure of Ag85C in complex with diethyl phosphate

(PDB ID: 1DQY) was one of the earliest to reveal the mechanism of covalent inhibition.[1][3]

DEP acts as an organophosphate inhibitor, forming a stable phosphonylated adduct with

Ser124.[3] This modification disrupts the catalytic triad and blocks the enzyme's

mycolyltransferase activity.[4] The binding of DEP also induces a conformational change,

particularly in helix α9, which further disrupts the active site architecture.[4]

Tetrahydrolipstatin (THL): THL is an esterase inhibitor that has been shown to covalently

modify Ag85C.[5] The crystal structure of the Ag85C-THL complex (PDB ID: 5VNS) reveals

that the β-lactone ring of THL is attacked by Ser124, forming an acyl-enzyme intermediate.

[2][5] This interaction is stereospecific and effectively irreversible.[6][7] The peptidyl arm of

THL occupies the substrate-binding pocket, limiting the hydrolysis of the acyl-enzyme adduct

and preventing the completion of the catalytic cycle.[5]

Allosteric Covalent Inhibitors Targeting Cys209
A novel class of inhibitors achieves allosteric inhibition by covalently modifying a cysteine

residue, Cys209, located near the active site.

Ebselen and its Derivatives: Ebselen, a seleno-organic compound, is a potent inhibitor of the

Ag85 complex.[8] Mass spectrometry and X-ray crystallography (PDB ID: 4MQM) have

shown that ebselen forms a covalent selenenylsulfide bond with Cys209.[9][10] This
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modification induces a significant conformational change in helix α9, which in turn disrupts

the hydrogen-bonding network of the catalytic triad, leading to enzyme inactivation.[11] The

IC50 value for ebselen against Ag85C has been determined to be in the sub-micromolar

range.[8]

Iodoacetamide (IAA) and p-Chloromercuribenzoic Acid (PCMB): To further explore the

allosteric inhibition mechanism, Ag85C has been crystallized with other thiol-reactive

compounds. The structures of Ag85C in complex with iodoacetamide (PDB ID: 4QDT) and p-

chloromercuribenzoic acid (PDB ID: 4QDO) confirm that covalent modification of Cys209

consistently leads to the disruption of the active site.[11]

Data Presentation: Crystallographic and Inhibition
Data for Ag85C-Inhibitor Complexes
The following tables summarize the key quantitative data from the crystal structures of Ag85C

in complex with various inhibitors.
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PDB ID Inhibitor
Resolutio
n (Å)

R-work R-free
Inhibition
Mechanis
m

Key
Interactin
g
Residues

1DQY
Diethyl

Phosphate
1.50 0.168 0.189 Covalent

Ser124

(covalent

bond),

Leu40,

Met125

5VNS

Tetrahydrol

ipstatin

(THL)

1.45 0.161 0.174 Covalent

Ser124

(covalent

bond)

4MQM Ebselen 1.35 0.170 0.191
Allosteric

Covalent

Cys209

(covalent

bond)

4QDT
Iodoaceta

mide
1.50 - -

Allosteric

Covalent

Cys209

(covalent

bond)

4QDO

p-

Chloromer

curibenzoic

Acid

1.90 - -
Allosteric

Covalent

Cys209

(covalent

bond)

Note: R-work and R-free values are indicators of the quality of the crystallographic model.
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Inhibitor Assay Type IC50 / MIC Target Organism

Ebselen
Resazurin-based

growth assay
MIC: 20 µg/mL

M. tuberculosis

mc²6206

Ebselen Derivatives
Fluorometric enzyme

assay

IC50: 0.5 µM to >100

µM
Recombinant Ag85C

I3-AG85 Resazurin assay MIC: ~100 µM M. tuberculosis

Phosphonate

Inhibitors
Broth culture (OD)

MIC: 188 to 319

µg/mL
M. avium

Tetrahydrolipstatin

Derivative (10d)
Enzyme assay IC50: 66 ± 8 μM Recombinant Ag85C

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural

and functional characterization of Ag85C and its inhibitors.

Recombinant Ag85C Expression and Purification
Objective: To produce and purify recombinant Ag85C for structural and biochemical studies.

Protocol:

Gene Cloning: The gene encoding the secreted form of Ag85C (fbpC) from M. tuberculosis is

amplified by PCR and cloned into an E. coli expression vector, such as pET28a or pET29,

often with a C-terminal His6-tag for purification.[12]

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression

strain (e.g., BL21(DE3) or T7 Express).

A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the

appropriate antibiotic.

The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.4 mM.[11]

The culture is then incubated at a lower temperature, typically 16°C, for 24-36 hours to

enhance protein solubility.[11]

Cell Lysis and Purification:

Cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM

NaCl, 10 mM imidazole, 2 mM PMSF, 10% glycerol).[11]

Cells are lysed by sonication on ice. Lysozyme and DNase I are often added to aid lysis.

[11]

The lysate is clarified by centrifugation to remove cell debris.

The supernatant containing the soluble His-tagged Ag85C is loaded onto a Ni-NTA affinity

chromatography column.

The column is washed with a buffer containing a low concentration of imidazole to remove

non-specifically bound proteins.

Recombinant Ag85C is eluted with a buffer containing a high concentration of imidazole.

The purified protein is then dialyzed against a storage buffer and concentrated. Protein

purity is assessed by SDS-PAGE.

Crystallization of Ag85C-Inhibitor Complexes
Objective: To grow diffraction-quality crystals of Ag85C in complex with an inhibitor.

Protocol (Hanging Drop Vapor Diffusion Method):

Complex Formation: Purified Ag85C is incubated with the inhibitor prior to setting up

crystallization trials. The molar ratio of inhibitor to protein and the incubation time and

temperature are critical parameters that need to be optimized for each inhibitor.
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For Ebselen: Ag85C (5.1 mg/mL) is reacted with 200 µM ebselen (from a 10 mM stock in

DMSO) for 2 hours on ice.[11]

For Iodoacetamide: Ag85C (5.5 mg/mL) is incubated with 50 mM iodoacetamide at room

temperature for 1 hour in the dark.[11]

Crystallization Setup:

A reservoir solution is prepared in the well of a crystallization plate.

A drop containing a 1:1 mixture of the protein-inhibitor complex and the reservoir solution

is placed on a siliconized coverslip.

The coverslip is inverted and sealed over the reservoir well with grease.

Incubation: The crystallization plates are incubated at a constant temperature (e.g., 16°C or

20°C).

Crystal Growth: Crystals typically appear within a few days to several weeks.

Crystallization Conditions for Specific Complexes:

Ag85C-Ebselen: 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene

glycol 3350.[11]

Ag85C-Iodoacetamide: 0.2 M lithium sulfate monohydrate, 0.1 M Bis-Tris, pH 5.5, and

25% (w/v) polyethylene glycol 3350.[11]

X-ray Diffraction Data Collection and Structure
Determination
Objective: To collect X-ray diffraction data from a crystal and determine the three-dimensional

structure of the Ag85C-inhibitor complex.

Protocol:

Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the

crystallization drop and briefly soaked in a cryo-protectant solution (typically the reservoir
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solution supplemented with glycerol or another cryo-agent) to prevent ice formation during

freezing.

Vitrification: The crystal is flash-cooled by plunging it into liquid nitrogen.

Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline

and exposed to a high-intensity X-ray beam. Diffraction patterns are recorded on a detector

as the crystal is rotated.

Data Processing: The diffraction images are processed to determine the unit cell dimensions,

space group, and the intensities of the diffraction spots.

Structure Solution: The structure is typically solved by molecular replacement, using the

known structure of apo-Ag85C as a search model.

Model Building and Refinement: An initial model of the protein-inhibitor complex is built into

the electron density map. The model is then refined to improve its fit to the experimental data

and to ensure ideal stereochemistry. The R-work and R-free values are used to monitor the

quality of the refinement.

Mycolyltransferase Enzyme Assay
Objective: To measure the enzymatic activity of Ag85C and determine the inhibitory potency of

compounds.

Fluorometric Assay Protocol:

This assay monitors the acyl transfer from a fluorogenic substrate, resorufin butyrate, to

trehalose.[8]

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:

500 nM Ag85C

4 mM trehalose

Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO

concentration kept constant across all wells).
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Reaction Initiation: The reaction is initiated by the addition of 100 µM resorufin butyrate.

Fluorescence Measurement: The increase in fluorescence (excitation ~570 nm, emission

~585 nm) due to the release of resorufin is monitored over time using a plate reader.

Data Analysis: The initial reaction velocities are calculated from the linear phase of the

fluorescence increase. The percentage of inhibition is calculated by comparing the velocities

in the presence and absence of the inhibitor. IC50 values are determined by fitting the dose-

response data to a suitable equation.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Protein Crystallography Workflow for Ag85C-Inhibitor Complex
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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